molecular formula C30H31N3O9 B11054166 ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11054166
M. Wt: 577.6 g/mol
InChI Key: VLVWOEWQYHXJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-(1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound that features multiple functional groups, including benzodioxole, indole, and pyridinecarboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and indole intermediates, followed by their coupling through amide bond formation. The final steps often include esterification and cyclization to form the pyridinecarboxylate ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl chains.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 5-(1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-(1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: shares structural similarities with other benzodioxole and indole derivatives.

    ETHYL 5-(1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXOPROPYL)-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE: is unique due to its specific combination of functional groups and the resulting chemical properties.

Properties

Molecular Formula

C30H31N3O9

Molecular Weight

577.6 g/mol

IUPAC Name

ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C30H31N3O9/c1-4-40-30(37)20-14-33-29(36)24(25(20)35)18(19-11-22(38-2)27-28(26(19)39-3)42-15-41-27)12-23(34)31-10-9-16-13-32-21-8-6-5-7-17(16)21/h5-8,11,13-14,18,32H,4,9-10,12,15H2,1-3H3,(H,31,34)(H2,33,35,36)

InChI Key

VLVWOEWQYHXJEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CNC3=CC=CC=C32)C4=CC(=C5C(=C4OC)OCO5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.